Methyl 3-[[2-[2-(thiophene-2-carbonylamino)phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
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Description
Methyl 3-[[2-[2-(thiophene-2-carbonylamino)phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H16N2O4S3 and its molecular weight is 432.53. The purity is usually 95%.
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Biological Activity
Methyl 3-[[2-[2-(thiophene-2-carbonylamino)phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound . Its molecular formula is C16H15N2O5S2 with a molecular weight of approximately 385.43 g/mol. The structure features thiophene rings, amine groups, and carbonyl functionalities that contribute to its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Thiophene Derivatives : Starting with thiophene-2-carbonyl chloride, which is reacted with an appropriate amine.
- Formation of Intermediate Compounds : Reaction with sulfanylacetyl derivatives to form the desired structure.
- Purification : Techniques such as recrystallization or chromatography are used to purify the final product.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of thiophene and amine groups allows for:
- Enzyme Inhibition : Potential inhibition of c-Jun N-terminal kinases (JNKs), which are involved in cellular stress responses and apoptosis .
- Antioxidant Activity : The compound may exhibit antioxidant properties due to its structural features that facilitate electron donation.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth in certain cancer cell lines.
- Anti-inflammatory Properties : It could reduce inflammation by modulating signaling pathways associated with inflammatory responses.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung) | 15.6 | Significant growth inhibition |
MCF7 (Breast) | 20.3 | Moderate growth inhibition |
HeLa (Cervical) | 18.5 | Significant growth inhibition |
These findings suggest that the compound has selective cytotoxicity against various cancer types.
Study on Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of the compound using a murine model of inflammation. Key findings included:
- Reduction in pro-inflammatory cytokines (TNF-alpha, IL-6).
- Decreased edema in treated groups compared to controls.
Properties
IUPAC Name |
methyl 3-[[2-[2-(thiophene-2-carbonylamino)phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S3/c1-25-19(24)17-13(8-10-27-17)20-16(22)11-28-14-6-3-2-5-12(14)21-18(23)15-7-4-9-26-15/h2-10H,11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVCMMNVFKSMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.